Midecamycin

Overview

Description

Mechanism of Action

Target of Action

Mydecamycin, also known as Midecamycin, is a macrolide antibiotic . The primary target of Mydecamycin is the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

Mydecamycin acts by inhibiting bacterial protein synthesis . More specifically, it prevents peptide bond formation and translocation during protein synthesis by interacting with its target, the 50S ribosomal subunit . This interaction disrupts the protein synthesis process, thereby inhibiting bacterial growth .

Biochemical Pathways

By inhibiting the 50S ribosomal subunit, Mydecamycin disrupts the translation process, preventing the formation of essential proteins and thus inhibiting bacterial growth .

Pharmacokinetics

Reports indicate that the diacetate form of Mydecamycin reduces gastrointestinal side effects and improves its pharmacokinetic profile . The activity of Mydecamycin in the form of acetate salt presents a better activity, which seems to be potentiated at pH 7-8, as well as a longer half-life . .

Result of Action

The primary result of Mydecamycin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Mydecamycin prevents bacteria from producing essential proteins, which ultimately inhibits their growth and proliferation . It has been reported to be active against both erythromycin-susceptible and efflux-mediated erythromycin-resistant strains .

Action Environment

It is known that the activity of mydecamycin in the form of acetate salt is potentiated at ph 7-8 , suggesting that the pH of the environment could potentially influence its activity.

Biochemical Analysis

Biochemical Properties

Mydecamycin plays a significant role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit of bacterial ribosomes, preventing peptide bond formation and translocation during protein synthesis . This interaction effectively halts the growth of bacteria, making Mydecamycin a potent antibacterial agent. The compound also interacts with various enzymes and proteins involved in bacterial metabolism, further enhancing its antibacterial efficacy .

Cellular Effects

Mydecamycin exerts its effects on various types of cells by inhibiting protein synthesis. In bacterial cells, this inhibition leads to a cessation of growth and replication, ultimately resulting in cell death . Mydecamycin also affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. By disrupting these processes, Mydecamycin effectively eliminates bacterial infections .

Molecular Mechanism

The molecular mechanism of Mydecamycin involves binding to the 50S ribosomal subunit of bacterial ribosomes. This binding prevents the formation of peptide bonds and the translocation of the growing peptide chain, thereby inhibiting protein synthesis . Additionally, Mydecamycin may induce changes in gene expression and enzyme activity, further contributing to its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mydecamycin have been observed to change over time. The compound is relatively stable under acidic conditions but may degrade in neutral or alkaline environments . Long-term studies have shown that Mydecamycin maintains its antibacterial activity over extended periods, although its efficacy may decrease with prolonged exposure to environmental factors . In vitro and in vivo studies have demonstrated that Mydecamycin can have lasting effects on cellular function, including sustained inhibition of bacterial growth .

Dosage Effects in Animal Models

The effects of Mydecamycin vary with different dosages in animal models. At therapeutic doses, Mydecamycin effectively treats bacterial infections without causing significant adverse effects . At higher doses, Mydecamycin may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the antibacterial efficacy of Mydecamycin increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

Mydecamycin undergoes extensive biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The primary metabolite of Mydecamycin is formed through 14-hydroxylation, which can be detected in urine . These metabolic pathways play a crucial role in the elimination of Mydecamycin from the body and influence its overall pharmacokinetic profile .

Transport and Distribution

Mydecamycin is transported and distributed within cells and tissues through carrier-mediated pathways . It interacts with various transporters and binding proteins that facilitate its uptake and distribution. Mydecamycin’s localization within tissues is influenced by its affinity for specific transporters, which can affect its accumulation and therapeutic efficacy .

Subcellular Localization

The subcellular localization of Mydecamycin is primarily within the cytoplasm, where it exerts its antibacterial effects by targeting ribosomes . Mydecamycin may also localize to other cellular compartments, depending on the presence of targeting signals or post-translational modifications. These factors can influence the activity and function of Mydecamycin within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

SF-837 is synthesized through fermentation using the bacterium Streptomyces mycarofaciens . The fermentation process involves inoculating the bacterium into a liquid culture medium containing saccharified starch, soluble vegetable protein, potassium chloride, and calcium carbonate at a pH of 7.0 . The culture is then stirred at 28°C for 35 hours under aeration .

Industrial Production Methods

In industrial settings, the production of SF-837 involves large-scale fermentation processes. The bacterium is cultured in bioreactors with controlled temperature, pH, and aeration to optimize the yield of the antibiotic . After fermentation, the antibiotic is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

SF-837 undergoes several types of chemical reactions, including acetylation and hydrolysis .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

SF-837 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

- Leucomycins

- Josamycin

- Spiramycins

- Tertiomycins

Uniqueness

SF-837 is unique among macrolide antibiotics due to its specific structure and the presence of acetoxy groups . This structural uniqueness contributes to its distinct antibacterial spectrum and its effectiveness against certain bacterial strains that may be resistant to other macrolides .

Properties

Key on ui mechanism of action |

Midecamycin, as part of the macrolides, act by inhibiting bacterial protein synthesis. More specifically, midecamycin inhibits bacterial growth by targetting the 50S ribosomal subunit preventing peptide bond formation and translocation during protein synthesis. The presence of mutations in the 50S RNA can prevent midecamycin binding. Midecamycin is a broad spectrum antibiotic and thus, it can interact with different bacteria. |

|---|---|

CAS No. |

35457-80-8 |

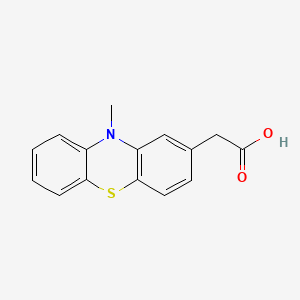

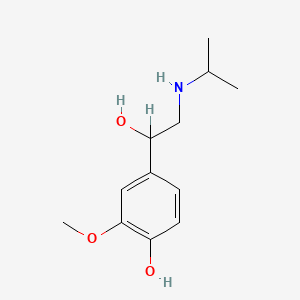

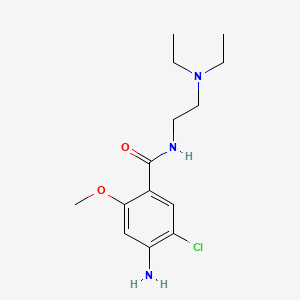

Molecular Formula |

C41H67NO15 |

Molecular Weight |

814.0 g/mol |

IUPAC Name |

[6-[4-(dimethylamino)-3-hydroxy-5-[(4R)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |

InChI |

InChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/t23?,24?,25?,26?,27?,28?,29?,33?,34?,35?,36?,37?,38?,39?,40?,41-/m1/s1 |

InChI Key |

DMUAPQTXSSNEDD-JEGKQYGHSA-N |

SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |

Isomeric SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |

Canonical SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |

Appearance |

Solid powder |

boiling_point |

874 ºC |

melting_point |

155 ºC |

Key on ui other cas no. |

35457-80-8 |

Purity |

>90% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Insoluble |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

maidimeisu Midecamin midecamycin midecamycin acetate midecamycin diacetate midekamycin midekamycin acetate Mosil mydecamycin Myoxam neoisomidecamycin Normicina SF 837 SF-837 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.